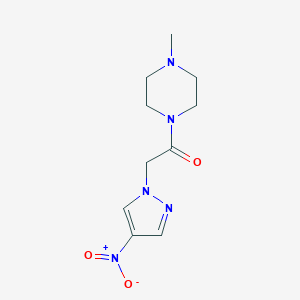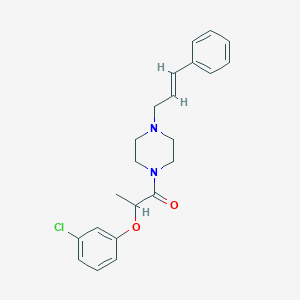![molecular formula C14H8N2O3S B259483 Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone](/img/structure/B259483.png)
Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone, also known as PTOM, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTOM is a heterocyclic compound that contains a pyridine ring, an oxazole ring, and a thiophene ring. The unique structure of PTOM makes it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone is not fully understood, but it is believed to work by inhibiting specific enzymes and proteins that are involved in various cellular processes. Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in inflammation. The compound has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone has been shown to have several biochemical and physiological effects. The compound has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone has also been shown to induce apoptosis, which is a process of programmed cell death that is important for the removal of damaged or infected cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone in lab experiments is its high purity and yield. The compound can be synthesized using a relatively simple and cost-effective method. However, one of the limitations of using Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone. One potential direction is the development of new drugs based on the structure of Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone. The compound has shown promising results in various therapeutic areas, and further research could lead to the development of new drugs that are more effective and have fewer side effects. Another future direction is the investigation of the mechanism of action of Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone. Understanding how the compound works at the molecular level could provide insights into the development of new drugs and therapies. Finally, future research could focus on the optimization of the synthesis of Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone to improve its purity and yield.
Métodos De Síntesis
Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone can be synthesized using a multi-step process that involves the reaction of pyridine-2-carboxaldehyde with thiophene-2-carboxylic acid to form pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone. The synthesis of Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone has been extensively studied for its potential therapeutic applications. The compound has shown promising results in various scientific studies, including anti-inflammatory, anti-cancer, and anti-viral activities. Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. The compound has also been shown to have antiviral activity against several viruses, including HIV and herpes simplex virus.
Propiedades
Nombre del producto |
Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone |
|---|---|
Fórmula molecular |
C14H8N2O3S |
Peso molecular |
284.29 g/mol |
Nombre IUPAC |
pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone |
InChI |
InChI=1S/C14H8N2O3S/c17-13(10-4-1-2-6-15-10)9-8-19-16-12(9)14(18)11-5-3-7-20-11/h1-8H |
Clave InChI |
GSPDBABIHOGBJX-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(=O)C2=CON=C2C(=O)C3=CC=CS3 |
SMILES canónico |
C1=CC=NC(=C1)C(=O)C2=CON=C2C(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



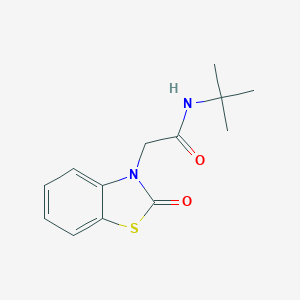
![tert-butyl 2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1'H-spiro[chromene-4,4'-piperidine]-1'-carboxylate](/img/structure/B259404.png)

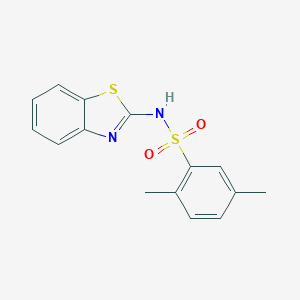
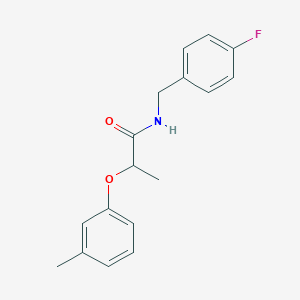
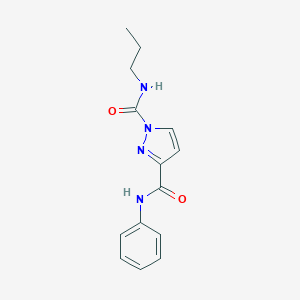
![2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4,4-trimethylpentan-2-yl)acetamide](/img/structure/B259417.png)
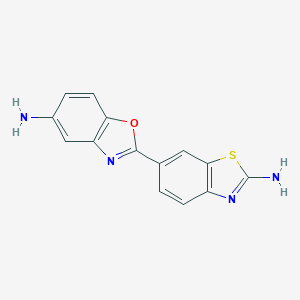
![N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B259419.png)
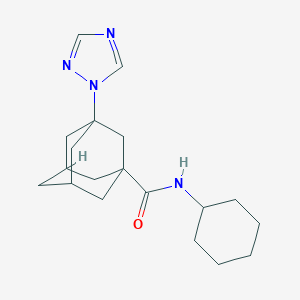
![Isopropyl 2-{[(butylamino)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259422.png)

